molecular formula C16H12BrClF2N2S B3043344 4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-methyl-1,3-thiazol-3-ium bromide CAS No. 849066-26-8

4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-methyl-1,3-thiazol-3-ium bromide

Cat. No. B3043344
CAS RN: 849066-26-8
M. Wt: 417.7 g/mol
InChI Key: PJIASCDGTZLYSM-UHFFFAOYSA-N
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Description

The compound "4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-methyl-1,3-thiazol-3-ium bromide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential applications in various fields such as materials science or pharmaceuticals. The presence of chlorophenyl and difluoroanilino groups could imply potential for interactions with various biological targets or could influence its electronic properties.

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, a related compound with a 4-chlorophenyl group was synthesized through a 1,3-dipolar cycloaddition reaction using the click chemistry approach . Another synthesis method involved different reagents and conditions to produce a triazolo[4,5-b][1,3,4]thiadiazole derivative . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using techniques such as X-ray diffraction. For example, a 1,3,4-thiadiazole derivative was found to crystallize in the orthorhombic space group with specific unit cell parameters . Similarly, a triazolothiadiazole derivative crystallized in the monoclinic class under the space group P21/c . These studies provide valuable information on the crystal packing, molecular geometry, and potential intermolecular interactions, which could be relevant for understanding the structure of "4

properties

IUPAC Name

4-(4-chlorophenyl)-N-(2,4-difluorophenyl)-3-methyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N2S.BrH/c1-21-15(10-2-4-11(17)5-3-10)9-22-16(21)20-14-7-6-12(18)8-13(14)19;/h2-9H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIASCDGTZLYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=C(C=C(C=C3)F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClF2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-methyl-1,3-thiazol-3-ium bromide
Reactant of Route 2
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-methyl-1,3-thiazol-3-ium bromide
Reactant of Route 3
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-methyl-1,3-thiazol-3-ium bromide
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-methyl-1,3-thiazol-3-ium bromide
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-methyl-1,3-thiazol-3-ium bromide
Reactant of Route 6
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-methyl-1,3-thiazol-3-ium bromide

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